Methyl 2,3-difluoro-4-isopropoxybenzoate

Description

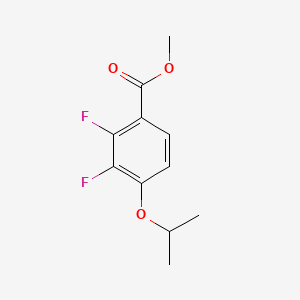

Methyl 2,3-difluoro-4-isopropoxybenzoate (CAS: 65219-36-5) is a halogenated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 2 and 3, an isopropoxy group at position 4, and a methyl ester at position 1 (carboxylic acid esterification site). This compound has been primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals. However, recent data indicate its status as a discontinued product, likely due to challenges in synthesis scalability or market demand shifts .

Properties

Molecular Formula |

C11H12F2O3 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

methyl 2,3-difluoro-4-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H12F2O3/c1-6(2)16-8-5-4-7(11(14)15-3)9(12)10(8)13/h4-6H,1-3H3 |

InChI Key |

ZDEIJKACQIGWSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)C(=O)OC)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-difluoro-4-isopropoxybenzoate typically involves the esterification of 2,3-difluoro-4-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-4-isopropoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2,3-difluoro-4-isopropoxybenzoic acid.

Reduction: 2,3-difluoro-4-isopropoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-difluoro-4-isopropoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-difluoro-4-isopropoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The isopropoxy group provides steric hindrance, influencing the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Methyl 2,3-difluoro-4-isopropoxybenzoate shares structural motifs with other benzoate esters and halogenated aromatics. Below is a detailed comparison based on substituent effects, applications, and physicochemical properties.

Substituent-Driven Comparisons

- Methyl Salicylate : A simpler benzoate ester with a hydroxyl group at position 2 and a methoxy group at position 1. Unlike this compound, it lacks halogenation, resulting in lower polarity and higher volatility (Table 1). Methyl salicylate is widely used in fragrances and topical analgesics, whereas the fluorinated analog’s applications remain niche .

- Metsulfuron Methyl Ester : A triazine-containing sulfonylurea herbicide. While both compounds feature methyl ester groups, the triazine and sulfonyl moieties in metsulfuron enhance its herbicidal activity by inhibiting acetolactate synthase. In contrast, the fluorinated benzoate lacks this bioactivity, reflecting substituent-driven functional divergence .

- Bardoxolone Methyl: An Nrf2 activator with a triterpenoid core and methyl ester. Despite the shared ester group, bardoxolone’s complex polycyclic structure enables therapeutic roles in oxidative stress regulation, unlike the simpler fluorinated benzoate .

Physicochemical Properties

Table 1 summarizes key properties of this compound and analogs:

†Discontinued status may correlate with stability or synthesis challenges .

Research Findings and Limitations

- Gas Chromatography Data : While this compound is absent in resin-derived methyl ester analyses (e.g., sandaracopimaric acid methyl ester), its structural complexity suggests longer HPLC retention times than simpler esters like methyl salicylate .

- Patent Synthesis Routes : Derivatives of 2,3-difluoro-4-iodobenzaldehyde demonstrate scalable pathways for halogenated benzoates, though yield optimization remains a hurdle .

Biological Activity

Methyl 2,3-difluoro-4-isopropoxybenzoate is an aromatic compound notable for its unique structure, which includes two fluorine atoms and an isopropoxy group attached to a benzoate framework. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F2O3. The specific arrangement of substituents on the benzene ring plays a crucial role in determining its chemical behavior and biological interactions. The presence of fluorine atoms significantly enhances the compound's lipophilicity and metabolic stability, which are critical factors for drug development.

Synthesis Methods

This compound can be synthesized through various chemical pathways, including:

- Fluorination : Introduction of fluorine atoms at the 2 and 3 positions of the benzoate.

- Alkylation : Attachment of the isopropoxy group at the para position.

- Esterification : Formation of the ester bond with methanol.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme involved in melanin production, making it a target for treating hyperpigmentation disorders. Studies have shown that analogs of this compound can effectively inhibit tyrosinase activity in vitro. For instance, one study reported an IC50 value indicating that certain analogs were significantly more potent than traditional inhibitors like kojic acid .

| Compound | IC50 Value (µM) | Comparison to Kojic Acid |

|---|---|---|

| Kojic Acid | 24.09 | Reference |

| Analog 1 | 17.62 | Less potent |

| Analog 3 | 1.12 | 22-fold stronger |

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation in models induced by lipopolysaccharides (LPS), suggesting potential therapeutic applications in conditions such as asthma and other inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in treating inflammatory responses in animal models. The compound was administered following LPS exposure, resulting in a marked decrease in pro-inflammatory cytokines. This effect was linked to the inhibition of specific signaling pathways associated with inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.